molecular formula C7H15ClN4S B1525780 4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1354953-74-4

4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No. B1525780
CAS RN: 1354953-74-4
M. Wt: 222.74 g/mol
InChI Key: VPZPUFIWOOCFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride, also known as 4-AEPT, is a synthetic organic compound used in various scientific research applications. It is a thiol-containing triazole derivative with an alkyl group attached to the nitrogen atom of the triazole ring. 4-AEPT is a versatile compound that has been used for a variety of purposes, including as a ligand for metal complexes, as an inhibitor of enzymes, and as a fluorescent probe. Due to its unique properties, 4-AEPT has become an important tool in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

This research outlines a novel microwave-assisted method to synthesize 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. The process involves nucleophilic opening of the succinimide ring and subsequent recyclization to form the 1,2,4-triazole ring. This method allows the preparation of diverse 1,2,4-triazole derivatives efficiently (Tan, Lim, & Dolzhenko, 2017).

Toxicity of Alkyl Derivatives of 1,2,4-Triazole

This study evaluates the acute toxicity of alkyl derivatives of 5-(furan-2-yl, 2-metylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiol. The results indicate that the toxicity of these derivatives varies with the hydrocarbon substituents, with certain substituents leading to increased toxicity. This research helps in understanding the safety profile of these compounds (Danilchenko & Parchenko, 2016).

Antimicrobial Activity of 1,2,4-Triazole Compounds

This research focuses on the synthesis of new 1,2,4-triazole compounds and their antimicrobial properties. The study revealed that these compounds, particularly those synthesized from isonicotinic acid hydrazide, exhibited good to moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors for Diabetes Treatment

A study on the synthesis and evaluation of 1,2,4-triazole derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These compounds, particularly a specific derivative, were found to be effective in lowering corticosterone levels and reducing plasma glucose and insulin levels in diabetic mice (Koike et al., 2019).

Triazole-modified Chitosan as a Corrosion Inhibitor

This paper introduces triazole-modified chitosan as a novel, environmentally benign corrosion inhibitor. The study demonstrates its effectiveness in protecting carbon steel in hydrochloric acid, with a corrosion inhibition efficiency of over 95% (Chauhan et al., 2019).

Antioxidant and Antibacterial Properties of Thiadiazaphosphol-2-ones

Research on the antioxidant and antibacterial activities of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. The study found these compounds to possess significant in vitro antioxidant and antibacterial activities (Balakrishna et al., 2008).

Corrosion Inhibition by 3-amino-1,2,4-triazole-5-thiol

A study examining 3-amino-1,2,4-triazole-5-thiol as a corrosion inhibitor for carbon steel in HCl medium. The results indicated that this compound is an effective inhibitor, forming a protective film on the metal surface (Mert et al., 2011).

properties

IUPAC Name

4-(2-aminoethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S.ClH/c1-5(2)6-9-10-7(12)11(6)4-3-8;/h5H,3-4,8H2,1-2H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZPUFIWOOCFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.